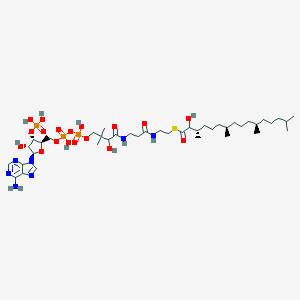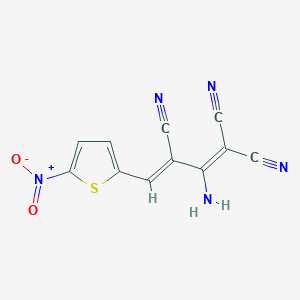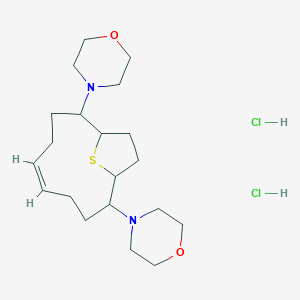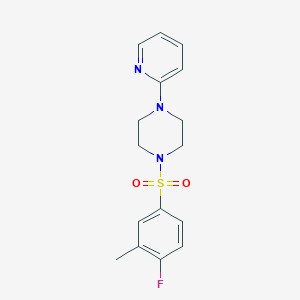
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide, commonly known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a derivative of the popular drug acetaminophen and has been used as a tool to study various biological processes.
作用機序
CDM works by covalently modifying the target molecule, which can be a protein, enzyme, or receptor. The modification occurs through the formation of a covalent bond between the nitro group of CDM and the amino acid residues of the target molecule. This modification can affect the function of the target molecule, leading to changes in biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDM depend on the target molecule being modified. For example, modification of the enzyme acetylcholinesterase by CDM can lead to inhibition of its activity, which can affect the breakdown of acetylcholine in the nervous system. Modification of the receptor CXCR4 by CDM can affect its binding to ligands, which can affect immune response and cancer metastasis.
実験室実験の利点と制限
CDM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to modify intracellular targets. It is also stable and can be stored for long periods of time. However, CDM has limitations as well. It can modify multiple amino acid residues in a target molecule, making it difficult to identify the specific site of modification. Additionally, CDM can modify non-specific targets, leading to off-target effects.
将来の方向性
For the use of CDM include the development of selective derivatives and the study of disease-related targets.
合成法
CDM can be synthesized by reacting 2-chloro-4,6-dinitroaniline with 5-ethylamino-2-methoxybenzoic acid followed by acetylation of the amino group. The resulting compound is then coupled with diazonium salt of 2-hydroxy-4-methoxyacetanilide to form CDM.
科学的研究の応用
CDM has been used as a tool to study various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It has been used to study the interaction between the protein kinase CK2 and its substrate, the tumor suppressor protein p53. CDM has also been used to study the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, CDM has been used to study the binding of ligands to the G protein-coupled receptor CXCR4, a receptor involved in immune response and cancer metastasis.
特性
CAS番号 |
170778-70-8 |
|---|---|
製品名 |
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide |
分子式 |
C17H17ClN6O6 |
分子量 |
436.8 g/mol |
IUPAC名 |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17ClN6O6/c1-4-19-14-7-12(20-9(2)25)13(8-16(14)30-3)21-22-17-11(18)5-10(23(26)27)6-15(17)24(28)29/h5-8,19H,4H2,1-3H3,(H,20,25) |
InChIキー |
QXLFBJPUEXMTMJ-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
正規SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
